1-Fluoro-3-methoxy-2,4-dimethylbenzene
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Overview
Description
1-Fluoro-3-methoxy-2,4-dimethylbenzene is an organic compound with the molecular formula C₉H₁₁FO It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and two methyl groups
Preparation Methods
The synthesis of 1-Fluoro-3-methoxy-2,4-dimethylbenzene typically involves several steps:
Fluorination: The introduction of a fluorine atom into the benzene ring is achieved through electrophilic aromatic substitution. This step often requires a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor, such as methanol or dimethyl sulfate, reacts with the intermediate compound.
Methylation: The addition of methyl groups can be accomplished through Friedel-Crafts alkylation, using methyl chloride and a Lewis acid catalyst like aluminum chloride
Chemical Reactions Analysis
1-Fluoro-3-methoxy-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives. Typical reducing agents are lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents into the benzene ring. .
Scientific Research Applications
1-Fluoro-3-methoxy-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving fluorinated organic molecules.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals, given their unique interactions with biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 1-Fluoro-3-methoxy-2,4-dimethylbenzene involves its interactions at the molecular level:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity. The presence of the fluorine atom can enhance binding affinity and selectivity.
Pathways: It can participate in metabolic pathways involving oxidation and reduction, leading to the formation of active metabolites that exert biological effects
Comparison with Similar Compounds
1-Fluoro-3-methoxy-2,4-dimethylbenzene can be compared with other similar compounds:
1-Fluoro-2,4-dimethylbenzene: Lacks the methoxy group, which can significantly alter its chemical reactivity and applications.
1-Methoxy-2,4-dimethylbenzene: Lacks the fluorine atom, affecting its interactions with biological systems and its use in medicinal chemistry.
1-Fluoro-3,4-dimethylbenzene: The position of the substituents can influence the compound’s chemical properties and reactivity
Properties
IUPAC Name |
1-fluoro-3-methoxy-2,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-4-5-8(10)7(2)9(6)11-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSRHFOKZYBKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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